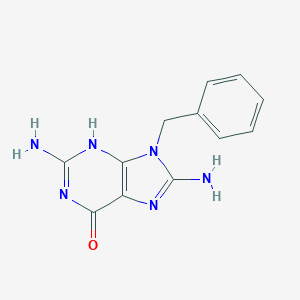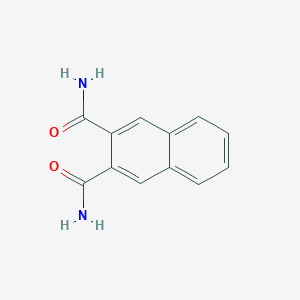![molecular formula C5H7Br B009166 Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) CAS No. 101391-45-1](/img/structure/B9166.png)
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) is a chemical compound that is widely used in scientific research. It is a bicyclic compound with a molecular formula of C5H7Br. This compound is also known as 2-Bromo-2-methylbicyclo[1.1.0]butane or BMBB.
Mecanismo De Acción
BMBB is an electrophilic compound that can react with nucleophiles. The reaction mechanism involves the formation of a carbocation intermediate, which can undergo rearrangement to form different products. The stereochemistry of the product depends on the reaction conditions and the structure of the nucleophile.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of BMBB. However, studies have shown that BMBB can inhibit the growth of cancer cells. This compound can also induce apoptosis in cancer cells. The mechanism of action of BMBB in cancer cells is not fully understood and requires further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMBB has several advantages for lab experiments. It is a stable compound that can be stored for a long time. It is also easy to handle and has low toxicity. BMBB is a versatile reagent that can be used for various organic synthesis reactions. However, BMBB has some limitations. It is a relatively expensive compound, and the yield of the synthesis reaction is not always high. In addition, BMBB is a highly reactive compound that requires careful handling.
Direcciones Futuras
There are several future directions for the research on BMBB. One direction is to investigate the mechanism of action of BMBB in cancer cells. This can provide insights into the development of new anticancer drugs. Another direction is to explore the use of BMBB as a chiral building block for the synthesis of enantiomerically pure compounds. This can have applications in the pharmaceutical industry. Additionally, the synthesis of new bicyclic compounds using BMBB as a starting material can lead to the discovery of new bioactive compounds.
Métodos De Síntesis
The synthesis of BMBB involves the reaction of 2-methylcyclopropanol with hydrogen bromide in the presence of a catalyst. The reaction produces BMBB as the main product. The yield of the reaction depends on the reaction conditions, such as temperature and pressure. The purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
BMBB is widely used in scientific research as a reagent for organic synthesis. It is used to synthesize various compounds, such as chiral building blocks and natural products. BMBB is also used as a starting material for the synthesis of other bicyclic compounds. In addition, BMBB is used as a model compound for studying the reactivity and stereochemistry of bicyclic compounds.
Propiedades
Número CAS |
101391-45-1 |
|---|---|
Nombre del producto |
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) |
Fórmula molecular |
C5H7Br |
Peso molecular |
147.01 g/mol |
Nombre IUPAC |
1-bromo-2-methylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C5H7Br/c1-3-4-2-5(3,4)6/h3-4H,2H2,1H3 |
Clave InChI |
DQCDJUYRKLRESB-UHFFFAOYSA-N |
SMILES |
CC1C2C1(C2)Br |
SMILES canónico |
CC1C2C1(C2)Br |
Sinónimos |
Bicyclo[1.1.0]butane, 1-bromo-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



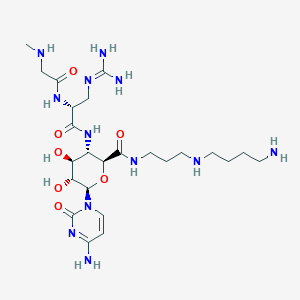

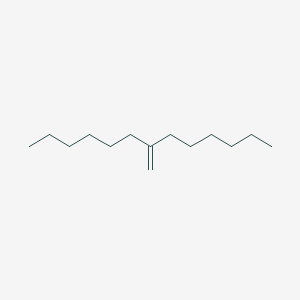

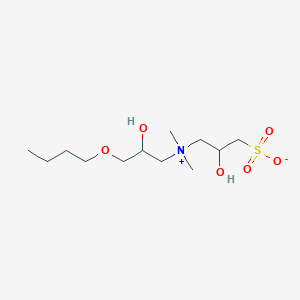
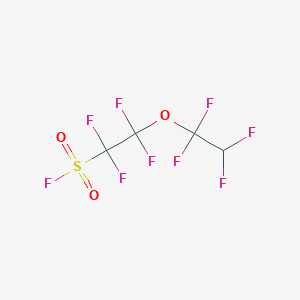
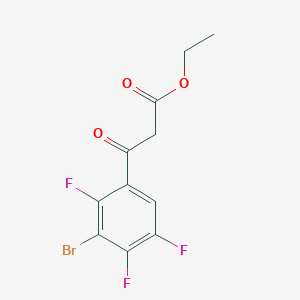
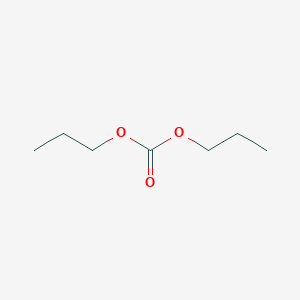

![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)

